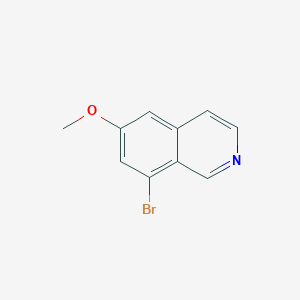
N',4-dihydroxy-2-methylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide is a chemical compound with a molecular formula of C8H10N2O2 It is characterized by the presence of hydroxyl groups at the 4th and N’ positions, a methyl group at the 2nd position, and a carboximidamide group at the 1st position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol (o-cresol) as the starting material.
Hydroxylation: The hydroxylation of 2-methylphenol at the 4th position can be achieved using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Carboximidamide Formation:
Industrial Production Methods
Industrial production of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboximidamide group can interact with nucleophilic sites, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1,2-dihydroxy-4-methylbenzene: Similar structure but lacks the carboximidamide group.
4-hydroxy-2-methylbenzene-1-carboximidamide: Similar structure but lacks one hydroxyl group.
Uniqueness
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
1563942-71-1 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



